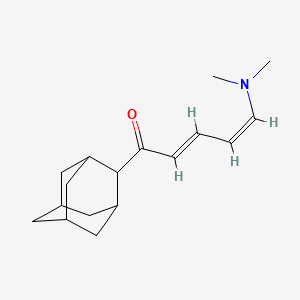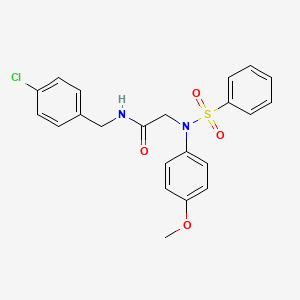![molecular formula C23H27ClN2O3 B5218442 4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5218442.png)
4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol, also known as SR141716A or Rimonabant, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was initially developed as an anti-obesity drug due to its ability to suppress appetite and reduce body weight. However, due to its potential psychiatric side effects, it was withdrawn from the market in 2008. Despite its withdrawal, SR141716A remains a valuable tool for scientific research due to its unique pharmacological properties.
Mechanism of Action
4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol works by binding to CB1 receptors in the brain and blocking the effects of cannabinoids, which are naturally occurring compounds that activate these receptors. By blocking the activation of CB1 receptors, 4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol reduces the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of appetite, mood, and reward.
Biochemical and Physiological Effects:
4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, as well as improve glucose metabolism and insulin sensitivity. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol in scientific research is its selectivity for CB1 receptors, which allows for the specific targeting of these receptors without affecting other receptors in the brain. However, one of the limitations of using 4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol is its potential psychiatric side effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of 4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol in scientific research. One area of interest is the development of new CB1 receptor antagonists with improved selectivity and reduced side effects. Another area of interest is the study of the endocannabinoid system in the context of various diseases, such as obesity, addiction, and pain. Additionally, the use of 4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol in combination with other drugs may lead to the development of new therapeutic strategies for these conditions.
Synthesis Methods
The synthesis of 4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol is a complex process that involves several steps. The initial step involves the reaction of 4-chloro-2-nitrophenol with 4-(1-pyrrolidinylcarbonyl)phenoxy)acetic acid to form 4-(4-(1-pyrrolidinylcarbonyl)phenoxy)-2-nitrophenol. This intermediate is then reduced to 4-(4-(1-pyrrolidinylcarbonyl)phenoxy)-2-aminophenol, which is subsequently reacted with 1-(4-chlorophenyl)-3-(4-piperidinyl)-1-propanol to form 4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol.
Scientific Research Applications
4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to block the effects of cannabinoids on CB1 receptors, which has led to the discovery of new therapeutic targets for a range of conditions, including obesity, addiction, and pain.
properties
IUPAC Name |
[4-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3/c24-19-5-8-22(27)18(15-19)16-25-13-9-21(10-14-25)29-20-6-3-17(4-7-20)23(28)26-11-1-2-12-26/h3-8,15,21,27H,1-2,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVDYVWUTKVIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=C(C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B5218372.png)
![4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B5218373.png)
![N-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B5218379.png)
![2-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B5218395.png)

![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218403.png)
![2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)

![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218419.png)
![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)
![4,4'-(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B5218429.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5218437.png)

![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5218453.png)